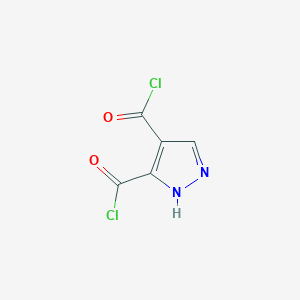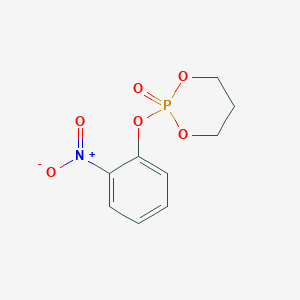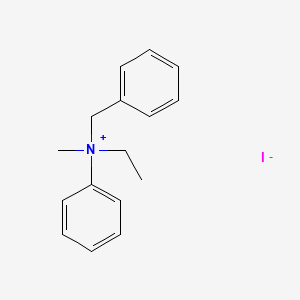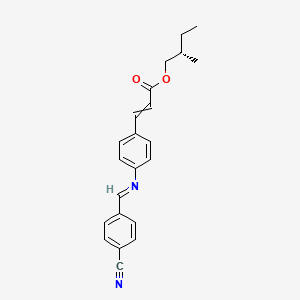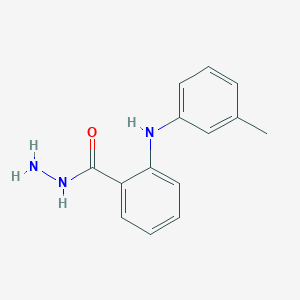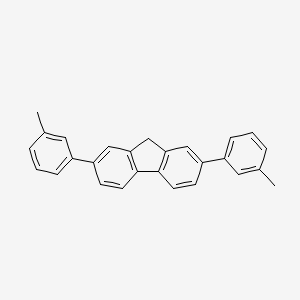
2,7-Bis(3-methylphenyl)-9H-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Bis(3-methylphenyl)-9H-fluorene is an organic compound that belongs to the fluorene family. This compound is characterized by its unique structure, which includes two 3-methylphenyl groups attached to the 2 and 7 positions of the fluorene core. The presence of these methylphenyl groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(3-methylphenyl)-9H-fluorene typically involves the following steps:
Starting Materials: The synthesis begins with fluorene and 3-methylbenzene (m-xylene) as the primary starting materials.
Friedel-Crafts Alkylation: The key step in the synthesis is the Friedel-Crafts alkylation reaction. In this reaction, fluorene undergoes alkylation with 3-methylbenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts alkylation reactors. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors and automated purification systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Bis(3-methylphenyl)-9H-fluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic rings. Halogenation, nitration, and sulfonation are common examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or quinones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Introduction of halogen, nitro, or sulfonyl groups.
Applications De Recherche Scientifique
2,7-Bis(3-methylphenyl)-9H-fluorene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its luminescent properties.
Mécanisme D'action
The mechanism of action of 2,7-Bis(3-methylphenyl)-9H-fluorene depends on its specific application:
In Chemistry: The compound acts as a versatile intermediate, participating in various chemical reactions to form more complex structures.
In Biology and Medicine: It may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved are subject to ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Bis(3-methylphenyl)-4,9-di(3-toluidino)benzo[LMN][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone: This compound shares a similar fluorene core but has additional functional groups that impart different properties.
2,7-Bis(diphenylphosphine oxide)-9-(9-phenylcarbazol-3-yl)-9-phenylfluorene: Another fluorene derivative with distinct functional groups used in OLEDs.
Uniqueness
2,7-Bis(3-methylphenyl)-9H-fluorene is unique due to the presence of two 3-methylphenyl groups, which influence its chemical reactivity and physical properties. This structural feature distinguishes it from other fluorene derivatives and contributes to its specific applications in research and industry.
Propriétés
Numéro CAS |
31158-40-4 |
|---|---|
Formule moléculaire |
C27H22 |
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
2,7-bis(3-methylphenyl)-9H-fluorene |
InChI |
InChI=1S/C27H22/c1-18-5-3-7-20(13-18)22-9-11-26-24(15-22)17-25-16-23(10-12-27(25)26)21-8-4-6-19(2)14-21/h3-16H,17H2,1-2H3 |
Clé InChI |
WIHUOLBOVBOANV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)C5=CC=CC(=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


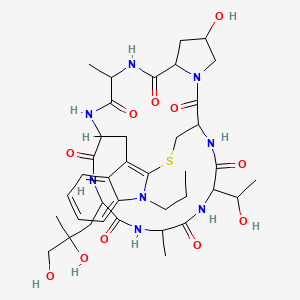
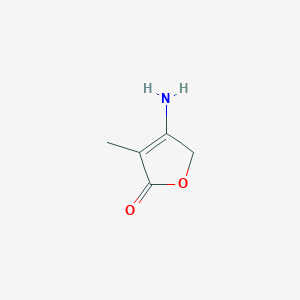




![4-[Bis(sulfanyl)methylidene]-2,3-dihydroxycyclohexa-2,5-dien-1-one](/img/structure/B14695565.png)

